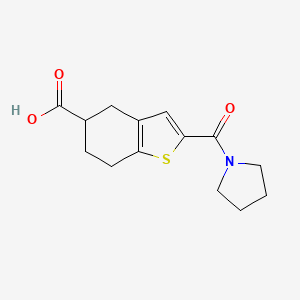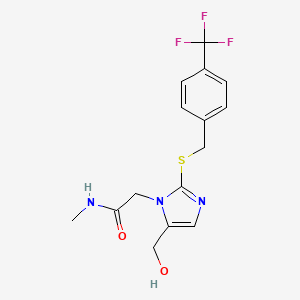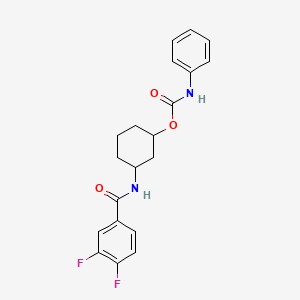![molecular formula C22H20N2O2 B2996993 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole CAS No. 339009-78-8](/img/structure/B2996993.png)
2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds as well as some pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzimidazole core, with the methoxyphenyl and methylbenzyl groups attached at the 2 and 1 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Catalytic Applications
Research has shown that benzimidazole derivatives, due to their heterocyclic nature, can be involved in catalytic activities. For example, oxo-rhenium complexes containing heterocyclic ligands demonstrated catalytic efficiency in the reduction of aldehydes, producing primary alcohols with good to excellent yields and chemoselectivity (Bernando et al., 2015). This suggests potential for benzimidazole derivatives in facilitating chemical transformations, particularly in the synthesis of alcohols from aldehydes.
Antimicrobial and Antibacterial Activities
Benzimidazole derivatives have been studied for their antimicrobial properties. For instance, microwave synthesis of benzimidazole derivatives revealed their antibacterial activities, highlighting the versatility of these compounds in combating microbial infections (Jianhong, 2006). Another study synthesized benzimidazole-oxadiazoles showing activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kocabalkanlı et al., 2001).
Anticancer Evaluation
The anticancer activity of benzimidazole derivatives has been a subject of interest. New benzimidazole derivatives synthesized for this purpose showed moderate cytotoxic effects towards cancer cell lines, indicating the potential use of these compounds in cancer therapy (El‐Shekeil et al., 2012). This is supported by another study which explored the synthesis and anticancer evaluation of benzimidazole derivatives, identifying compounds with notable activity against breast cancer cell lines (Salahuddin et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzimidazole derivatives have been known to interact with various biochemical pathways, including those involved in cell cycle regulation, protein synthesis, and signal transduction .
Pharmacokinetics
The benzimidazole ring could be metabolized in the liver, affecting the compound’s overall bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with biological targets .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some benzimidazole derivatives have pharmaceutical applications and are generally safe under certain conditions, while others can be hazardous. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information .
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-9-17(10-8-16)15-26-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFWHKWMXCUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2996910.png)
![2-[(1,1-dioxidotetrahydrothien-3-yl)methyl]-1H-benzimidazole](/img/structure/B2996912.png)
![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2996914.png)
![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)


![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)


![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)
